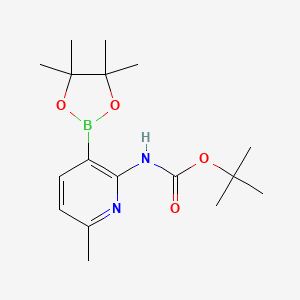

tert-Butyl (6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl (6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate: is an organic compound that features a pyridine ring substituted with a boronate ester and a carbamate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate typically involves the following steps:

Formation of the Boronate Ester: The boronate ester is formed by reacting 6-methyl-3-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

Introduction of the Carbamate Group: The resulting boronate ester is then reacted with tert-butyl chloroformate and a base such as triethylamine to introduce the carbamate group.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This compound can undergo Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides to form new carbon-carbon bonds.

Oxidation and Reduction: The boronate ester group can be oxidized to form a boronic acid or reduced to form a borane.

Substitution Reactions: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium acetate or triethylamine, used to deprotonate intermediates and drive reactions to completion.

Oxidizing Agents: Such as hydrogen peroxide, used to oxidize the boronate ester to a boronic acid.

Major Products:

Cross-Coupling Products: New biaryl or vinyl-aryl compounds formed through Suzuki-Miyaura reactions.

Boronic Acids: Formed by oxidation of the boronate ester.

Substituted Pyridines: Formed through substitution reactions on the pyridine ring.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Synthesis of Complex Molecules: Employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Biology and Medicine:

Drug Development: Potential use in the synthesis of biologically active molecules and drug candidates.

Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.

Industry:

Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Catalysis: Employed as a ligand or catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action for tert-Butyl (6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond.

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-1(2H)-pyridinecarboxylate

- tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate

Uniqueness:

- Functional Groups: The presence of both a boronate ester and a carbamate group in tert-Butyl (6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate provides unique reactivity and versatility in organic synthesis.

- Pyridine Ring: The pyridine ring offers additional sites for functionalization and can participate in various chemical reactions, enhancing the compound’s utility in synthetic chemistry.

Biologische Aktivität

tert-Butyl (6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is an organic compound notable for its structural components which include a pyridine ring, a boronate ester, and a carbamate group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

- Molecular Formula : C17H27BN2O4

- Molecular Weight : 334.2 g/mol

- CAS Number : 1309982-66-8

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Interactions

Preliminary studies indicate that this compound interacts with various enzymes and proteins. It may modulate their functions through:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Enzyme Activation : Conversely, it may also activate certain enzymes that play roles in cellular signaling.

2. Cellular Effects

Research suggests that this compound influences cellular functions:

- Cell Signaling Pathways : It may alter pathways related to cell growth and apoptosis.

- Gene Expression : The compound has been observed to affect the expression of genes involved in stress response and metabolism.

3. Metabolic Pathways

The compound is implicated in various metabolic pathways:

- It participates in reactions that are crucial for the synthesis and degradation of biomolecules.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Study 1: In Vitro Analysis

A study conducted on cell cultures demonstrated that the compound significantly influenced cell viability and proliferation rates. The results indicated a dose-dependent response where higher concentrations resulted in reduced cell viability due to apoptosis.

Study 2: In Vivo Models

In animal models, particularly rodents, the compound exhibited varying effects based on dosage:

| Dosage (mg/kg) | Effect on Cell Viability (%) | Observations |

|---|---|---|

| 10 | 80 | Mild effects observed |

| 50 | 60 | Moderate reduction in viability |

| 100 | 30 | Significant apoptosis |

These findings suggest that careful dosage management is critical for therapeutic applications.

Study 3: Mechanistic Insights

Investigations into the molecular mechanisms revealed that the compound binds to specific receptor sites on target proteins. This binding alters their conformation and activity, leading to downstream effects on cellular processes such as inflammation and oxidative stress response.

Eigenschaften

IUPAC Name |

tert-butyl N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O4/c1-11-9-10-12(18-23-16(5,6)17(7,8)24-18)13(19-11)20-14(21)22-15(2,3)4/h9-10H,1-8H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEPUXGTXHAWBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694433 |

Source

|

| Record name | tert-Butyl [6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309982-66-8 |

Source

|

| Record name | tert-Butyl [6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.